molecular formula C26H40N5O+ B573025 (-)-Ageloxime D CAS No. 1219817-25-0

(-)-Ageloxime D

Cat. No.: B573025
CAS No.: 1219817-25-0
M. Wt: 438.64
InChI Key: DPKZZZXQPZKTGJ-SYKKHXDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Ageloxime D is a useful research compound. Its molecular formula is C26H40N5O+ and its molecular weight is 438.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activities : “(-)-Ageloxime D” has been isolated from the marine sponge Agelas mauritiana and exhibits significant antifungal and antileishmanial activities. It shows effectiveness against Cryptococcus neoformans and Leishmania donovani. Additionally, it demonstrates antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (Yang et al., 2012).

  • Synthesis and Structure Revision : Research on N6-hydroxyagelasine analogs, including the enantiomer of “this compound”, has been conducted. This research aimed at synthesizing these compounds to enhance their antimicrobial properties. The study also led to a revision of the structure of ageloximes, suggesting that the original structural reports of “this compound” might have inaccuracies (Paulsen et al., 2019).

Properties

IUPAC Name

N-[7-[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N5O/c1-18(12-15-31-17-30(6)24-22(31)23(29-32)27-16-28-24)8-10-20-19(2)9-11-21-25(3,4)13-7-14-26(20,21)5/h12,16-17,20-21,32H,2,7-11,13-15H2,1,3-6H3,(H,27,28,29)/q+1/b18-12+/t20-,21-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKZZZXQPZKTGJ-SYKKHXDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C=[N+](C2=NC=NC(=C21)NO)C)CCC3C(=C)CCC4C3(CCCC4(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CN1C=[N+](C2=NC=NC(=C21)NO)C)/CC[C@@H]3C(=C)CC[C@H]4[C@]3(CCCC4(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N5O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the known biological activities of (-)-Ageloxime D?

A1: this compound has shown promising antifungal and antiparasitic activities in vitro. Studies have demonstrated its efficacy against the fungus Cryptococcus neoformans [, ] and the parasite Leishmania donovani [].

Q2: What is the chemical structure of this compound?

A2: While the exact molecular formula and weight are not provided in the abstracts, we can infer that this compound is an alkaloid based on its classification in the research []. For a detailed structural representation, please refer to the original research articles.

Q3: Has this compound been isolated from any marine organisms?

A3: Yes, this compound has been isolated from the marine sponge Agelas mauritiana [, ] and was also detected in extracts from the Indonesian marine sponge Agelas nakamurai [].

Q4: Have any studies explored the structure-activity relationship (SAR) of this compound?

A5: One of the provided research articles mentions "Total Synthesis of Agelasine F and Synthesis Directed towards ent-Ageloxime D: Two Natural Products with Interesting Biological Activities" []. This suggests that researchers are actively investigating the SAR of this compound and synthesizing analogs to understand the impact of structural modifications on its activity and potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.